molecular formula C14H23N5O2 B2644046 7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 676155-80-9

7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2644046
CAS No.: 676155-80-9
M. Wt: 293.371
InChI Key: QRVFVWUCRIIFEI-UHFFFAOYSA-N
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Description

“7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” likely involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a purine base.

    Alkylation: Introduce the butyl and sec-butylamino groups through alkylation reactions.

    Methylation: Add the methyl group using methylating agents.

    Purification: Use techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

For industrial-scale production, the process would need to be optimized for yield, cost, and safety. This might involve:

    Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors could be used.

    Catalysts: Employing catalysts to increase reaction efficiency.

    Automation: Using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could modify the nitrogen-containing groups.

    Substitution: Various substitution reactions might occur, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents or nucleophiles.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other purine derivatives.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Enzyme Inhibition: May act as an inhibitor for certain enzymes.

    DNA/RNA Interactions: Possible interactions with nucleic acids, affecting their function.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals.

    Therapeutic Agents: Could be explored for therapeutic properties.

Industry

    Material Science: Possible applications in the development of new materials.

    Agriculture: Potential use in agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Binding to Molecular Targets: Such as enzymes or receptors.

    Pathway Modulation: Affecting biochemical pathways by inhibiting or activating specific steps.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure and function.

    Adenine: A fundamental component of DNA and RNA.

Uniqueness

“7-butyl-8-(sec-butylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

8-(butan-2-ylamino)-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-7-8-19-10-11(16-13(19)15-9(3)6-2)18(4)14(21)17-12(10)20/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVFVWUCRIIFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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